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An Investigational Oral Adjunctive Therapy for Type 1 Diabetes

Introduction

Cadisegliatin (formerly known as TTP399) is an investigational, orally available, small

molecule being developed as a potential first-in-class adjunctive therapy to insulin for

individuals with Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it has received

Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA).[3][4]

The agent acts as a liver-selective glucokinase (GK) activator, aiming to improve glycemic

control through an insulin-independent mechanism, thereby potentially reducing the risk of

hypoglycemia.[1]

Mechanism of Action

Glucokinase is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in

hepatocytes (liver cells) and pancreatic β-cells. In the liver, activation of glucokinase enhances

glucose uptake from the bloodstream and promotes its conversion into glycogen for storage. In

individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. Cadisegliatin
selectively activates glucokinase in the liver, which helps restore the liver's ability to manage

blood glucose by taking up excess glucose when levels are high and releasing it when levels

are low. This liver-selective action is designed to be independent of insulin secretion, a key

differentiator from other non-selective glucokinase activators that carried a higher risk of

hypoglycemia.
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Fig. 1: Mechanism of Action of Cadisegliatin in the Liver.

Clinical Research Dosing and Administration
Cadisegliatin is administered orally as a pill. Clinical trial protocols, particularly the ongoing

Phase 3 CATT1 trial, provide the most detailed publicly available information on its dosing and

administration in a research setting.

Phase 3 Dosing Protocol (CATT1 Trial)

The CATT1 trial is a randomized, double-blind, placebo-controlled study designed to assess

the efficacy and safety of Cadisegliatin as an adjunctive therapy in adults with T1D.

Parameter Description

Drug Product Cadisegliatin (Oral Tablets)

Dosage Arms
1. 800 mg Cadisegliatin, Once Daily (QD) 2. 800

mg Cadisegliatin, Twice Daily (BID) 3. Placebo

Route Oral

Patient Population
Adults (≥18 years) with a diagnosis of Type 1

Diabetes.

Background Therapy

Participants continue treatment with either

multiple daily insulin injections (MDI) or

continuous subcutaneous insulin infusion (CSII).

Treatment Duration 26 weeks (6 months).

Experimental Protocols and Methodologies
The clinical investigation of Cadisegliatin involves a structured workflow to ensure patient

safety and to collect robust data on its efficacy and safety endpoints.

Study Workflow and Data Collection

The CATT1 trial follows a multi-stage protocol before and during the treatment period.
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Fig. 2: Clinical Trial Workflow for the CATT1 Study.

Key Assessments and Endpoints

The trial is designed to measure specific outcomes to determine the drug's safety and

effectiveness. All participants are provided with continuous glucose monitors (CGM) to gather

detailed glycemic data.
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Endpoint Type Metric Data Collection Method

Primary

Incidence of Level 2 (glucose

<54 mg/dL) and Level 3

(severe, requiring assistance)

hypoglycemic events.

Continuous Glucose

Monitoring (CGM) data and

patient-reported events.

Secondary
Reduction in Hemoglobin A1c

(HbA1c).

Laboratory blood tests at

specified intervals.

Secondary
Time in Target Range (TIR) of

glycemic control.
Analysis of CGM data.

Secondary
Incidence of Diabetic

Ketoacidosis (DKA).

Clinical assessment and

laboratory tests (e.g., ketone

meters).

Secondary
Change in total daily insulin

dose.

Patient eDiary and insulin

pump/pen data.

Safety General safety and tolerability.

Adverse event monitoring,

physical exams, and clinical

laboratory tests.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

While specific PK/PD protocols for the Phase 3 trial are not detailed in the provided results,

early development would have included studies like a human absorption, distribution,

metabolism, and excretion (ADME) study to understand how the drug is processed by the body.

Such studies are crucial for determining the appropriate dosing regimen and ensuring no

unexpected metabolites are formed.

Summary of Clinical Efficacy (Phase 2 Data)
Results from the earlier Phase 2 Simplici-T1 study provided the rationale for advancing to

Phase 3 trials.
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Outcome Result

HbA1c Reduction

0.36% reduction in patients treated with

Cadisegliatin and insulin compared to insulin

alone.

Hypoglycemia
50% fewer symptomatic hypoglycemic

episodes.

Diabetic Ketoacidosis
No episodes of ketoacidosis were reported in

the treatment group.

Insulin Dose

40% of patients treated with Cadisegliatin

experienced a reduction in their total daily

insulin dose.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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